(2S,3S,4S)-4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

Chiral separation Stereoselective synthesis MC-4R agonist intermediates

(2S,3S,4S)-4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid (CAS 1969288-31-0) is a chiral pyrrolidine-3-carboxylic acid derivative with three contiguous stereocenters (2S,3S,4S), a phenyl substituent at C-2, a hydroxyl group at C-4, and an N-methyl-5-oxo-pyrrolidine core (molecular formula C12H13NO4, MW 235.24 g/mol). This compound is structurally related to intermediates used in the synthesis of melanocortin-4 receptor (MC-4R) agonists.

Molecular Formula C12H13NO4
Molecular Weight 235.239
CAS No. 1969288-31-0
Cat. No. B2852477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S,4S)-4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
CAS1969288-31-0
Molecular FormulaC12H13NO4
Molecular Weight235.239
Structural Identifiers
SMILESCN1C(C(C(C1=O)O)C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C12H13NO4/c1-13-9(7-5-3-2-4-6-7)8(12(16)17)10(14)11(13)15/h2-6,8-10,14H,1H3,(H,16,17)/t8-,9+,10-/m0/s1
InChIKeyLLYGXJLJJPUGBD-AEJSXWLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S,3S,4S)-4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid (CAS 1969288-31-0): Chiral Pyrrolidine-3-Carboxylic Acid Building Block for Stereoselective Synthesis


(2S,3S,4S)-4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid (CAS 1969288-31-0) is a chiral pyrrolidine-3-carboxylic acid derivative with three contiguous stereocenters (2S,3S,4S), a phenyl substituent at C-2, a hydroxyl group at C-4, and an N-methyl-5-oxo-pyrrolidine core (molecular formula C12H13NO4, MW 235.24 g/mol). This compound is structurally related to intermediates used in the synthesis of melanocortin-4 receptor (MC-4R) agonists [1]. Its stereochemical arrangement distinguishes it from related diastereomers and des-hydroxy analogs that are also commercially available .

Why Generic Pyrrolidine-3-Carboxylic Acids Cannot Replace (2S,3S,4S)-4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid in Stereochemically Demanding Applications


Pyrrolidine-3-carboxylic acid derivatives with different stereochemical configurations at C-2, C-3, and C-4 present distinct three-dimensional shapes that directly influence molecular recognition, binding affinity, and pharmacokinetic properties. The (2S,3S,4S) configuration positions the phenyl, carboxyl, and hydroxyl groups in a specific spatial arrangement that cannot be replicated by the (2S,3R,4R) diastereomer (CAS 1969288-12-7) or the des-hydroxy analog (CAS 20178-20-5). In MC-4R agonist development, stereochemistry of the pyrrolidine core critically impacts receptor selectivity and potency; racemic routes result in at least 50% material loss of the undesired enantiomer, necessitating costly chiral separation [1]. Procurement of an incorrect diastereomer or racemate may lead to failed synthetic campaigns or misleading biological results.

(2S,3S,4S)-4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid: Quantitative Differentiation Evidence Against Closest Analogs


Stereochemical Identity: Enantiopure (2S,3S,4S) Eliminates Chiral Separation Burden vs. Racemate

The enantiopure (2S,3S,4S) form directly avoids the costly chiral HPLC separation required when using the racemic mixture (rac-(2R,3R,4R), same CAS 1969288-31-0). Patent literature on MC-4R agonist synthesis specifies that the racemic pyrrolidine acid requires chiral chromatography, resulting in loss of all material prepared as the wrong enantiomer [1]. An asymmetric synthesis route achieves >99.9% ee without chromatography, yielding approximately 71% overall over five steps [1]. Procuring the enantiopure (2S,3S,4S) form eliminates this separation step and the associated ≥50% material loss.

Chiral separation Stereoselective synthesis MC-4R agonist intermediates

4-Hydroxy Group: Enhanced Hydrogen Bonding Capacity vs. Des-Hydroxy Analog (CAS 20178-20-5)

The 4-hydroxyl group in the target compound provides two additional hydrogen-bond donors and one additional acceptor compared to the des-hydroxy analog (2R,3R)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid (CAS 20178-20-5, C12H13NO3, MW 219.24 g/mol). Crystallographic analysis of the ethyl ester analog confirms that the hydroxyl group engages in O—H···O hydrogen bonds, forming robust two-dimensional networks in the solid state [1]. This additional intermolecular interaction capacity predicts higher aqueous solubility for the 4-hydroxy compound compared to the des-hydroxy analog, which lacks this functional group and cannot form equivalent hydrogen-bond networks.

Hydrogen bonding Solubility prediction Crystal engineering

MC-4R Agonist Intermediate Potential: Structural Link to a Therapeutically Validated Target Class

The target compound belongs to the pyrrolidine-3-carboxylic acid class identified as key intermediates for MC-4R agonists in patent US20060199958 [1]. The patent discloses that compounds of this structural class serve as intermediates for MC-4R agonists potentially useful for obesity, diabetes, and sexual dysfunction [1]. The (2S,3S,4S) configuration provides a defined stereochemical starting point that can be elaborated into diverse MC-4R-targeting structures. Direct comparative binding data for this specific stereoisomer vs. other diastereomers are not currently available in the public domain; the evidence presented here is class-level inference based on shared structural features with patent-exemplified intermediates.

Melanocortin-4 receptor Obesity drug discovery Metabolic disorders

Crystallographically Characterized Ethyl Ester Analog: Conformational Baseline for Structure-Based Design

The ethyl ester derivative of the target compound (ethyl 4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylate 1.25-hydrate) has been characterized by single-crystal X-ray diffraction [1]. The asymmetric unit contains four independent pyrrolidone molecules (two pairs of enantiomers) and five water molecules. The five-membered rings adopt an envelope conformation, and dihedral angles between the pyrrolidine mean plane and the phenyl ring range from 60.87° to 65.79° [1]. This structural information is not available for the des-hydroxy analog or alternative diastereomers, providing a unique conformational reference for computational modeling and SAR interpretation.

Crystal structure Conformational analysis Structure-based drug design

Commercial Supply Stability: Enantiopure Form Remains Available While Racemate Is Discontinued

The enantiopure (2S,3S,4S) form is available from specialty chemical suppliers with typical purity specifications of ≥95% . In contrast, the racemic mixture (rac-(2R,3R,4R), same CAS 1969288-31-0) is listed as 'Discontinued' across all package sizes by at least one major vendor . This supply discontinuity for the racemate makes the enantiopure form the more reliable procurement choice for ongoing research programs requiring consistent access to this chemical scaffold.

Research chemical procurement Supply chain continuity Chiral purity

Recommended Application Scenarios for (2S,3S,4S)-4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid Based on Quantitative Differentiation Evidence


Stereoselective Synthesis of Melanocortin-4 Receptor (MC-4R) Agonist Candidates

Researchers developing MC-4R agonists for obesity and metabolic disorders can employ the enantiopure (2S,3S,4S) form as a chiral building block following the synthetic strategy outlined in US20060199958 [1]. The pre-defined stereochemistry eliminates the chiral HPLC separation step required when using the racemate, saving time and avoiding ≥50% material loss. The 71% overall yield demonstrated for the asymmetric route [1] provides a benchmark for synthetic planning.

Structure-Activity Relationship (SAR) Studies Exploiting the 4-Hydroxy Hydrogen-Bonding Handle

The C-4 hydroxyl group provides a derivatizable handle (esterification, etherification, oxidation) and additional hydrogen-bonding capacity (3 donors, 4 acceptors vs. 1 donor, 3 acceptors for the des-hydroxy analog) [1]. This enables systematic SAR exploration of hydrogen-bond interactions with biological targets, supported by the crystallographically defined conformation of the ethyl ester analog [1].

Crystal Engineering and Solid-State Property Optimization

The extensive O—H···O hydrogen-bond network demonstrated in the ethyl ester analog crystal structure [1] indicates that the free carboxylic acid may exhibit rich solid-state chemistry. The (2S,3S,4S) enantiomer can be used in co-crystal screening, polymorph identification, and salt formation studies to optimize physicochemical properties for formulation.

Chiral Reference Standard for Analytical Method Development

As a single, defined enantiomer with three stereocenters, this compound serves as an ideal reference standard for developing chiral HPLC or SFC methods to separate pyrrolidine diastereomers. This application is directly relevant given that the racemate supply is discontinued , creating a need for reliable analytical methods to verify enantiomeric purity in future synthetic batches.

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